molecular formula C13H6BrCl4NO2 B2775899 1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone CAS No. 338394-74-4

1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone

Cat. No.: B2775899
CAS No.: 338394-74-4
M. Wt: 429.9
InChI Key: BMCNQIWVUWOWCD-UHFFFAOYSA-N
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Description

1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone typically involves multiple steps. One common method includes the following steps:

    Chlorobenzoylation: The attachment of a 4-chlorobenzoyl group to the pyrrole ring.

    Trichloroethanone Formation: The final step involves the formation of the trichloroethanone moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Raw Material Selection: High-purity starting materials are chosen to minimize impurities.

    Reaction Optimization: Conditions such as temperature, pressure, and solvent choice are optimized for maximum efficiency.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone involves its interaction with specific molecular targets. The compound may exert its effects through:

    Molecular Binding: Binding to specific enzymes or receptors, altering their activity.

    Pathway Modulation: Modulating biochemical pathways involved in cellular processes.

    Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: A compound with similar bromine and chlorine substitutions.

    4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene: Another compound with bromine and chlorine atoms in its structure.

Uniqueness

1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrCl4NO2/c14-12-8(5-9(19-12)11(21)13(16,17)18)10(20)6-1-3-7(15)4-2-6/h1-5,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCNQIWVUWOWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(NC(=C2)C(=O)C(Cl)(Cl)Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrCl4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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